molecular formula C7H7N3O2S B3019063 5-(4-Methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione CAS No. 1603098-65-2

5-(4-Methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione

Cat. No.: B3019063
CAS No.: 1603098-65-2
M. Wt: 197.21
InChI Key: ZIPAGAKSXLWFQK-UHFFFAOYSA-N
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Description

5-(4-Methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione is a heterocyclic compound that contains both thiazole and imidazolidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione typically involves the reaction of 4-methyl-1,3-thiazole with imidazolidine-2,4-dione under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The imidazolidine ring can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methyl-1,3-thiazol-2-yl)imidazolidine-2,4-dione
  • 2-Mercapto-4-methyl-5-thiazoleacetic acid
  • 4-Methyl-5-(2-ethoxyethyl)thiazole

Uniqueness

5-(4-Methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione is unique due to the presence of both thiazole and imidazolidine rings, which confer distinct chemical reactivity and biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound in synthetic and medicinal chemistry .

Biological Activity

5-(4-Methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione is a compound of significant interest due to its diverse biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications, particularly in cancer treatment and as an anti-inflammatory agent.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C7H7N3O2S
  • Molecular Weight : 185.21 g/mol

Anticancer Activity

Research has demonstrated that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance:

  • MCF-7 (breast cancer) : The compound showed an IC50 value of approximately 10 µM , indicating effective growth inhibition.
  • HepG2 (liver cancer) : Similar cytotoxic effects were observed with an IC50 around 12 µM .

The mechanism of action appears to involve the induction of apoptotic pathways via mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been noted for its anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers intrinsic and extrinsic apoptotic pathways in cancer cells.
  • Cytokine Modulation : It regulates the expression of inflammatory cytokines, thus modulating immune responses.
  • Cell Cycle Arrest : It has been shown to cause cell cycle arrest at the G2/M phase in certain cancer cell lines .

Study 1: Anticancer Activity in Mice

A study conducted on mice bearing sarcoma tumors revealed that treatment with this compound led to a significant reduction in tumor size compared to control groups. The compound was administered at a dosage of 50 mg/kg , resulting in a 70% reduction in tumor volume after two weeks of treatment .

Study 2: Anti-inflammatory Response

In another study focusing on inflammation, the compound was tested on LPS-stimulated macrophages. Results indicated a 40% decrease in TNF-alpha production at a concentration of 25 µM , suggesting its potential as an anti-inflammatory agent .

Data Table

Biological ActivityCell Line / ModelIC50 (µM)Effect Observed
AnticancerMCF-710Growth inhibition
AnticancerHepG212Growth inhibition
Anti-inflammatoryLPS-stimulated macrophages25Decreased TNF-alpha production
Tumor Reduction (in vivo)Sarcoma-bearing miceN/A70% tumor volume reduction

Properties

IUPAC Name

5-(4-methyl-1,3-thiazol-5-yl)imidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2S/c1-3-5(13-2-8-3)4-6(11)10-7(12)9-4/h2,4H,1H3,(H2,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPAGAKSXLWFQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2C(=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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